(4-Fluorophenyl)(4-methoxyphenyl)methanamine
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Overview
Description
(4-Fluorophenyl)(4-methoxyphenyl)methanamine is an organic compound that features both fluorine and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(4-methoxyphenyl)methanamine typically involves the condensation of 4-fluorobenzaldehyde with 4-methoxybenzylamine. This reaction is followed by reduction of the resulting imine using a reducing agent such as sodium borohydride. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts may be used to facilitate the condensation reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(4-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)(4-methoxyphenyl)methanamine is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorine and methoxy substitutions on biological activity. It may serve as a model compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Similar in structure but lacks the methoxy group.
4-Methoxybenzylamine: Similar in structure but lacks the fluorine group.
Uniqueness
(4-Fluorophenyl)(4-methoxyphenyl)methanamine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical and biological properties
Properties
Molecular Formula |
C14H14FNO |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
(4-fluorophenyl)-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H14FNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3 |
InChI Key |
BNMHRRISVPBHAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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